

Unveiling the Molecular Architecture of Rauvotetraphylline A: A Spectroscopic Approach

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Compound of Interest		
Compound Name:	Rauvotetraphylline A	
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A comprehensive guide to the structural elucidation of the indole alkaloid **Rauvotetraphylline A**, detailing the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

The quest for novel therapeutic agents has consistently driven chemists to explore the vast structural diversity of natural products. Among these, indole alkaloids represent a prominent class of compounds with a wide array of biological activities. **Rauvotetraphylline A**, a monoterpene indole alkaloid isolated from Rauvolfia tetraphylla, is one such molecule whose intricate structure has been pieced together through modern spectroscopic methods. This technical guide provides an in-depth analysis of the spectroscopic data that were instrumental in the definitive structural elucidation of **Rauvotetraphylline A**.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provided the initial crucial piece of information: the molecular formula of **Rauvotetraphylline A**.



Parameter	Value
Ionization Mode	ESI (positive)
Measured m/z	343.2024 [M+H]+
Calculated m/z for C ₂₀ H ₂₇ N ₂ O ₃	343.2021

This high-resolution measurement unequivocally established the molecular formula as C₂₀H₂₆N₂O₃, indicating a specific degree of unsaturation and providing a foundational constraint for the subsequent NMR analysis.[1]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

The structural backbone and the intricate stereochemistry of **Rauvotetraphylline A** were elucidated through a combination of one- and two-dimensional NMR experiments. The ¹H NMR spectrum revealed the presence of an O-substituted indole moiety, an ethylidene group, an N-methyl group, and several oxygenated methylene and methine protons.[1] The ¹³C NMR spectrum, in conjunction with DEPT experiments, identified a total of 20 carbon signals, which were categorized into methyl, methylene, methine, and quaternary carbons, perfectly aligning with the proposed molecular formula.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for **Rauvotetraphylline A**



Position	δC (ppm)	δΗ (ppm, J in Hz)
2	134.9	-
3	55.4	3.25 (m)
5	52.8	3.15 (m), 2.85 (m)
6	21.7	1.95 (m), 1.85 (m)
7	109.8	-
8	127.9	7.11 (d, 8.5)
9	110.8	6.62 (dd, 8.5, 2.0)
10	150.9	-
11	102.7	6.82 (d, 2.0)
12	130.5	-
13	142.9	-
14	34.7	2.10 (m)
15	27.5	2.25 (m)
16	50.1	2.65 (m)
17	66.2	4.08 (d, 13.4), 4.04 (d, 13.4)
18	12.3	1.16 (d, 6.3)
19	121.5	5.51 (q, 6.3)
20	132.8	-
21	60.5	3.57 (dd, 11.1, 4.0), 3.32 (dd, 11.1, 10.6)
N-CH₃	42.7	2.47 (s)

Experimental Protocols

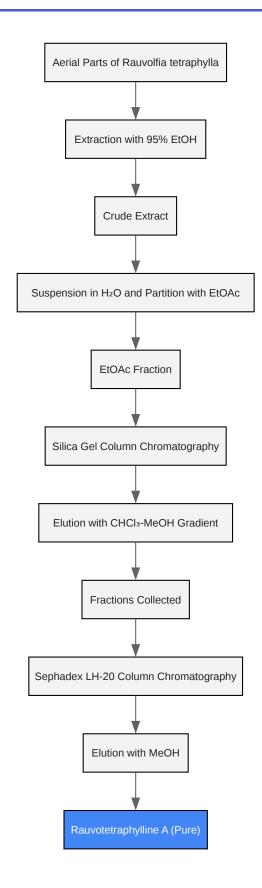


The successful elucidation of **Rauvotetraphylline A**'s structure hinged on meticulous experimental procedures for its isolation and the subsequent acquisition of high-quality spectroscopic data.

Isolation of Rauvotetraphylline A

The aerial parts of Rauvolfia tetraphylla were subjected to an exhaustive extraction and fractionation process to yield the pure compound.





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Caption: Isolation workflow for Rauvotetraphylline A.



Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and ROESY spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals (CDCl₃: δH 7.26, δC 77.0).
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
 was performed on a Waters Q-TOF Premier mass spectrometer.

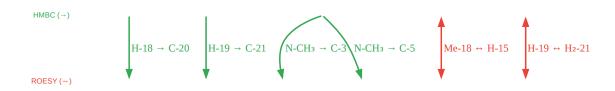
Structural Confirmation through 2D NMR Correlations

Two-dimensional NMR experiments were paramount in assembling the molecular fragments and establishing the final structure of **Rauvotetraphylline A**. Key correlations from HMBC (Heteronuclear Multiple Bond Correlation) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provided the necessary long-range connectivity and spatial proximity information.

The HMBC spectrum was crucial for connecting the quaternary carbons and establishing the overall carbon skeleton. For instance, correlations from the N-methyl protons to C-3 and C-5, and from the olefinic proton H-19 to C-3 and C-21, were pivotal in defining the core structure.

The stereochemistry of the C-19 to C-20 double bond was determined to be E-configuration based on key ROESY correlations. The observation of a cross-peak between the methyl protons at C-18 and the proton at C-15, as well as a correlation between the olefinic proton H-19 and the methylene protons at C-21, confirmed this geometry.[1]





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Caption: Key HMBC and ROESY correlations for **Rauvotetraphylline A**.

Conclusion

The structural elucidation of **Rauvotetraphylline A** serves as a classic example of the power of modern spectroscopic techniques in natural product chemistry. Through the synergistic application of high-resolution mass spectrometry and an array of one- and two-dimensional NMR experiments, the molecular formula, planar structure, and relative stereochemistry of this complex indole alkaloid were unambiguously determined. This detailed spectroscopic roadmap not only provides a definitive structural proof but also serves as a valuable reference for the characterization of related natural products. The complete assignment of its spectral data is a crucial first step towards understanding its biosynthetic pathways and exploring its potential pharmacological applications.

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